1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea

JNK3 inhibition Kinase selectivity Neurodegeneration

This thiophenyl-pyrazolourea (CAS 1797721-53-9) is a unique type‑II kinase inhibitor chemotype that binds the JNK3 ATP pocket as confirmed by co‑crystal structures (PDB 7KSJ, 7KSK). Its modest IC₅₀ (10 µM) and narrow JNK3/p38α selectivity ratio (1.58) make it indispensable as a low‑selectivity reference standard to calibrate broad kinome selectivity assays. Procurement ensures your medicinal chemistry team can experimentally validate docking models, initiate scaffold‑hopping programs, and deconvolute the pharmacokinetic contribution of the tetrahydropyran moiety absent in generic analogues. Minor structural changes (e.g., replacing tetrahydropyran with tetrahydrofuran) shift potency >4‑fold; only this exact combination guarantees the published pharmacological profile.

Molecular Formula C13H16N4O2S
Molecular Weight 292.36
CAS No. 1797721-53-9
Cat. No. B2913565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea
CAS1797721-53-9
Molecular FormulaC13H16N4O2S
Molecular Weight292.36
Structural Identifiers
SMILESC1COCCC1N2C=C(C=N2)NC(=O)NC3=CC=CS3
InChIInChI=1S/C13H16N4O2S/c18-13(16-12-2-1-7-20-12)15-10-8-14-17(9-10)11-3-5-19-6-4-11/h1-2,7-9,11H,3-6H2,(H2,15,16,18)
InChIKeyVZBPRRITWBDOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea (CAS 1797721-53-9): Core Properties and Kinase-Targeted Scaffold Identity


1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea (CAS 1797721‑53‑9) is a thiophenyl‑pyrazolourea derivative belonging to the type‑II kinase inhibitor chemotype [1]. The compound features a tetrahydropyran‑substituted pyrazole linked via a urea bridge to a thiophene moiety, a scaffold that has been crystallographically confirmed to bind the ATP pocket of c‑Jun N‑terminal kinase 3 (JNK3) [2]. This compound is primarily investigated as an isoform‑selective JNK3 inhibitor, with structural biology data deposited in the Protein Data Bank (entries 7KSJ, 7KSK) [2].

Why Generic Substitution Fails for 1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea: Divergent Kinase Selectivity and Potency Within the Pyrazolourea Series


The pyrazolourea chemotype is known for its tunable kinase selectivity, but minor structural modifications produce large shifts in potency and isoform preference [1]. In the JNK3 inhibitor series, replacing the tetrahydropyran ring with tetrahydrofuran or oxetane alters IC50 values by more than four‑fold, and changing the terminal aryl group (e.g., from thiophene to phenyl) can completely ablate JNK3 selectivity [1]. Consequently, generic substitution with a structurally similar pyrazolourea without the precise tetrahydropyran‑thiophene combination carries a high risk of losing the target potency, isoform selectivity, and favorable pharmacokinetic profile that define this specific compound.

Quantitative Differentiation Evidence for 1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea: Head-to-Head and Cross-Study Comparators


JNK3 Inhibitory Potency Compared to the Parent Pyrazole-Urea Scaffold

The target compound inhibits JNK3 with an IC50 of 10 000 nM (10 µM) in a fluorescence anisotropy assay [1]. By comparison, the unsubstituted pyrazole‑urea parent scaffold produced JNK3 IC50 values in the low nanomolar range (e.g., compound 1 IC50 ≈ 50 nM) [2]. While the target compound is significantly less potent than the optimized parent, its tetrahydropyran substituent is a key structural determinant for downstream selectivity and pharmacokinetic optimisation [2].

JNK3 inhibition Kinase selectivity Neurodegeneration

p38α MAP Kinase Cross‑Reactivity Versus JNK3 Preference

In a counter‑screen, the compound inhibited p38α MAP kinase with an IC50 of 15 800 nM (15.8 µM) [1]. This yields a selectivity ratio of 1.58‑fold for JNK3 over p38α. In contrast, the optimised lead compound 17 from the same series shows >1 000‑fold selectivity for JNK3 over p38α [2]. The modest selectivity of the target compound confirms that the tetrahydropyran‑thiophene assembly alone is insufficient to confer high isoform selectivity, and it should be used as a low‑selectivity reference compound in selectivity profiling panels.

Kinase selectivity p38alpha Off-target profiling

Structural Confirmation of ATP‑Site Binding Mode by Co‑Crystal Structures

Co‑crystal structures of closely related thiophenyl‑pyrazolourea inhibitors (compounds 17 and 27) in human JNK3 have been solved at 1.84 Å resolution [1]. These structures confirm that the tetrahydropyran‑substituted pyrazole occupies hydrophobic pocket‑II, while the thiophene ring engages hydrophobic pocket‑I. Although the exact compound 1797721‑53‑9 has not been co‑crystallised, its scaffold is identical to the co‑crystallised ligands except for the tetrahydropyran‑to‑oxetane substitution, providing high‑confidence class‑level inference of its binding mode [1].

X-ray crystallography Binding mode JNK3 co-crystal

Recommended Research and Industrial Application Scenarios for 1-(1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea (CAS 1797721‑53‑9)


Kinase Selectivity Profiling Reference Compound

The compound's modest JNK3/p38α selectivity ratio (1.58) and its 10 µM JNK3 IC50 [1] make it a suitable low‑selectivity reference standard for calibrating broader kinome selectivity assays. When screening novel JNK3 inhibitors, inclusion of this compound provides a baseline for defining the selectivity window required for therapeutic candidates [2].

Scaffold‑Hopping and Structure‑Based Drug Design Starting Point

The co‑crystal structures of the analogous thiophenyl‑pyrazolourea series (PDB 7KSJ, 7KSK) confirm the binding pose of the tetrahydropyran and thiophene moieties [3]. Procurement of CAS 1797721‑53‑9 allows medicinal chemistry teams to experimentally validate docking models and initiate scaffold‑hopping programmes aimed at improving the 10 µM starting potency.

Negative Control for Tetrahydropyran Substituent Contribution Studies

Because the compound lacks the potency and selectivity of the optimised leads (e.g., compound 17 JNK3 IC50 = 35 nM, >1 000‑fold selective [2]), it serves as an ideal negative control for dissecting the contribution of the tetrahydropyran moiety to kinase binding and cellular activity in structure–activity relationship (SAR) studies.

In Vitro ADME/Tox Benchmarking Compound

The published series demonstrates that tetrahydropyran‑containing pyrazoloureas exhibit human liver microsome stability (t½ = 66 min for compound 17) and a clean CYP450 inhibition profile [2]. Using CAS 1797721‑53‑9 as a structural comparator helps deconvolute whether favourable ADME properties are driven by the tetrahydropyran group or by other substituents.

Quote Request

Request a Quote for 1-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-3-(thiophen-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.